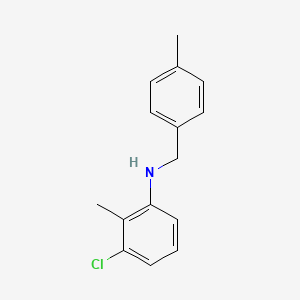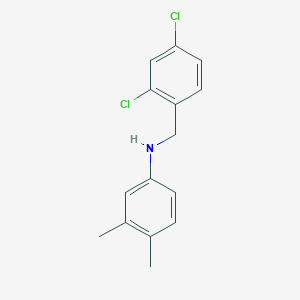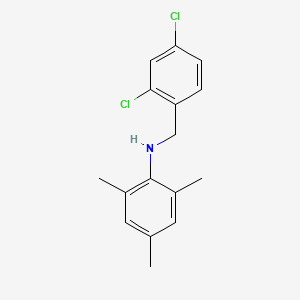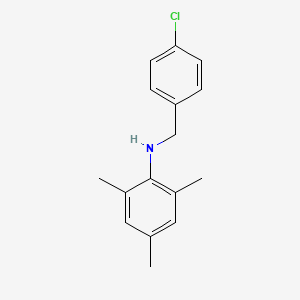
N-Benzyl-2,4,5-trichloroaniline
Overview
Description
N-Benzyl-2,4,5-trichloroaniline is a chemical compound with the CAS Number: 356530-71-7 . It has a molecular weight of 286.59 .
Molecular Structure Analysis
The molecular formula of N-Benzyl-2,4,5-trichloroaniline is C13H10Cl3N . The InChI code is 1S/C13H10Cl3N/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 .Physical And Chemical Properties Analysis
N-Benzyl-2,4,5-trichloroaniline has a melting point of 46-49 degrees Celsius .Scientific Research Applications
Bioremediation and Environmental Applications
- Chloroaniline compounds, including derivatives like N-Benzyl-2,4,5-trichloroaniline, have been studied for their biodegradation potential. Researchers found that certain microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines in polluted aquifers under methanogenic conditions. This process involves replacing halogens with protons, suggesting novel approaches for bioremediation of environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Photochemical Properties and Reactions
- The photochemical properties of chloroanilines have been investigated, revealing insights into the reactivity of these compounds under different conditions. For instance, studies on the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide valuable information on the behavior of similar chloroaniline derivatives under photochemical conditions (Guizzardi et al., 2001).
Spectroscopy and Molecular Analysis
- Spectroscopic techniques have been utilized to study the molecular structure and vibrational spectra of chloroaniline derivatives. For instance, an analysis of 2,4,5-trichloroaniline, a close relative of N-Benzyl-2,4,5-trichloroaniline, using FT-IR, FT-Raman, UV, and NMR, has provided detailed insights into the molecular geometry, vibrational frequencies, electronic properties, and nonlinear optical behavior (Govindarajan et al., 2012).
Synthetic Applications in Organic Chemistry
- N-Benzyl-2,4,5-trichloroaniline and its analogues have been utilized in various synthetic applications in organic chemistry. For example, studies on benzylic azides show their conversion into N-methylanilines, indicating potential pathways for synthesizing related compounds (López & Nitzan, 1999).
- Additionally, research on the synthesis and properties of N-benzylideneaniline analogues demonstrates the potential of these compounds in creating multifunctional materials with various technologically important properties (Kumari et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2,4,5-trichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDNLQHAMGBXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,4,5-trichloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



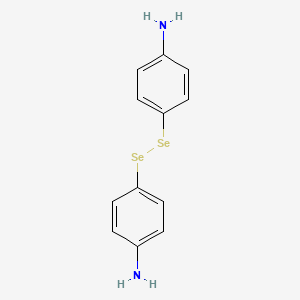
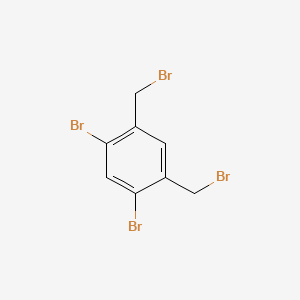

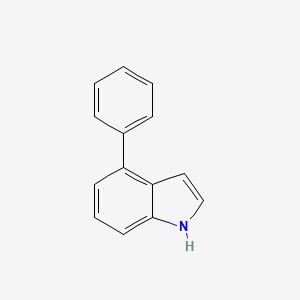
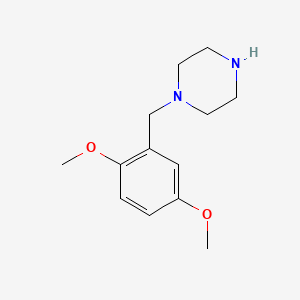

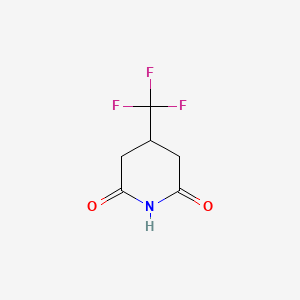
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)
